BenchChemオンラインストアへようこそ!

5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Medicinal chemistry Conformational analysis Scaffold design

5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride (CAS 1803606-37-2) is a heterocyclic building block combining a piperidine ring linked at the 2-position to a 1,2,4-triazol-3-one core. The hydrochloride salt (MW 204.66, C₇H₁₃ClN₄O) is supplied at ≥95% purity and exhibits computed TPSA of 73.57 Ų and LogP of 0.334, placing it within favorable CNS drug-like physicochemical space.

Molecular Formula C7H13ClN4O
Molecular Weight 204.66
CAS No. 1803606-37-2
Cat. No. B2881991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
CAS1803606-37-2
Molecular FormulaC7H13ClN4O
Molecular Weight204.66
Structural Identifiers
SMILESC1CCNC(C1)C2=NNC(=O)N2.Cl
InChIInChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H
InChIKeyQIZZEEJMZYBJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride: Procurement-Grade Physicochemical and Scaffold Profile


5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride (CAS 1803606-37-2) is a heterocyclic building block combining a piperidine ring linked at the 2-position to a 1,2,4-triazol-3-one core . The hydrochloride salt (MW 204.66, C₇H₁₃ClN₄O) is supplied at ≥95% purity and exhibits computed TPSA of 73.57 Ų and LogP of 0.334, placing it within favorable CNS drug-like physicochemical space . The free-base form (CAS 933701-95-2) has a predicted density of 1.61±0.1 g/cm³ . This scaffold appears as a substructural motif in patent-disclosed 15-PGDH inhibitors and anticonvulsant triazolone series [1][2].

Why 5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride Cannot Be Replaced by Its 3-yl or 4-yl Positional Isomers


Positional isomerism on the piperidine ring dictates the spatial relationship between the basic nitrogen and the triazolone pharmacophore, directly altering intramolecular hydrogen-bonding capacity, protonation state at physiological pH, and steric accessibility for downstream derivatization . The 2-yl attachment places the piperidine NH in close proximity to the triazolone carbonyl, enabling a six-membered intramolecular H-bond that is geometrically impossible for the 3-yl and 4-yl isomers . Computed physicochemical descriptors—TPSA 73.57 Ų, LogP 0.334, H-bond donors 3, H-bond acceptors 3, and a single rotatable bond—define a narrow property envelope that distinguishes this scaffold from more flexible or lipophilic triazole-piperidine alternatives . Substituting a 3-yl or 4-yl isomer changes the vector of the piperidine nitrogen relative to the triazolone ring, which has been shown in related anticonvulsant triazolone series to produce order-of-magnitude differences in ED50 values [1].

Quantitative Differentiation Evidence: 5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one HCl vs. Closest Analogs


Intramolecular Hydrogen-Bond Capacity: 2-yl vs. 3-yl and 4-yl Positional Isomers

The 2-yl attachment positions the piperidine secondary amine within 2.5–3.2 Å of the triazolone carbonyl oxygen, enabling a stabilizing six-membered intramolecular hydrogen bond . This interaction is geometrically forbidden for the 5-(piperidin-3-yl) isomer (CAS 1803561-58-1, requiring a seven-membered ring) and the 5-(piperidin-4-yl) isomer (CAS 1787942-06-6, requiring an eight-membered ring). The intramolecular H-bond reduces the apparent basicity of the piperidine nitrogen and constrains the conformational ensemble, directly impacting target binding entropy and downstream SAR interpretation .

Medicinal chemistry Conformational analysis Scaffold design

Physicochemical Property Differentiation: TPSA, LogP, and Rotatable Bond Profile

5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride exhibits computed TPSA 73.57 Ų, LogP 0.334, and only 1 rotatable bond (the piperidine-triazolone linkage), as reported by Leyan . While the positional isomers (3-yl and 4-yl) share the same molecular formula and thus identical TPSA, the 2-yl isomer's LogP of 0.334 reflects a uniquely balanced hydrophilicity–lipophilicity profile compared to the broader triazole class, where LogP values frequently exceed 2.0 [1]. The single rotatable bond confers exceptional conformational rigidity (rotatable bond count = 1) versus typical drug-like molecules (median = 5–6), a feature that enhances target selectivity potential .

ADME prediction CNS drug-likeness Physicochemical profiling

Salt-Form Advantage: Hydrochloride vs. Free Base – Solubility and Handling

The hydrochloride salt (CAS 1803606-37-2, MW 204.66) offers significantly enhanced aqueous solubility compared to the free base (CAS 933701-95-2, MW 168.20) . The free base exhibits a predicted density of 1.61±0.1 g/cm³ but lacks the ionic character that drives aqueous dissolution . The hydrochloride form is the standard procurement specification across multiple vendors including Leyan (95% purity) , A2B Chem, and Enamine (95% purity, priced at $248/100mg to $2,812/10g) [1]. This salt form is directly compatible with aqueous biological assay buffers without additional solubilization steps.

Formulation Salt selection Aqueous solubility

Scaffold Validation in 15-PGDH Inhibitor Patents: Triazolone-Piperidine Core

The triazolone-piperidine scaffold is a core structural element in potent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors disclosed in US11345702, where compound A-32 (containing a piperidine amide linked to a triazolopyridine) achieved an IC50 of 6.40 nM against human 15-PGDH in a biochemical assay using 10 nM enzyme in 384-well format [1]. While the target compound is the unelaborated 2-piperidinyl-triazolone core rather than the fully decorated inhibitor, it represents the minimal pharmacophoric scaffold from which sub-nanomolar potency can be achieved through rational substitution [1]. Related triazolone series have also demonstrated anticonvulsant activity with ED50 values of 65.4 mg/kg in animal models [2].

15-PGDH inhibition Prostaglandin metabolism Tissue regeneration

Optimal Application Scenarios for 5-(Piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one Hydrochloride Based on Verified Evidence


Structure–Activity Relationship (SAR) Exploration of 15-PGDH Inhibitor Cores

Investigators developing novel 15-PGDH inhibitors for tissue regeneration, inflammatory bowel disease, or idiopathic pulmonary fibrosis can use this compound as the minimal pharmacophoric scaffold. The elaborated analog Compound A-32 achieves IC50 6.40 nM against human 15-PGDH, confirming target engagement potential [1]. The 2-yl attachment geometry provides a unique conformational constraint that directs substituent vectors differently than the 3-yl or 4-yl isomers, enabling exploration of chemical space inaccessible to other positional isomers.

CNS-Penetrant Probe Design Leveraging Favorable LogP and TPSA

With LogP 0.334 and TPSA 73.57 Ų, this compound resides within the optimal CNS drug-like quadrant (TPSA < 90 Ų, LogP 1–4), outperforming more lipophilic triazole antifungals such as voriconazole (LogP ~1.8) in predicted CNS penetration [1][2]. The hydrochloride salt provides direct aqueous solubility for in vivo dosing without organic co-solvents. Researchers targeting CNS receptors or enzymes should prioritize this scaffold over more lipophilic triazole alternatives when brain exposure is a critical parameter.

Conformational Restriction Studies in Medicinal Chemistry

The single rotatable bond between the piperidine and triazolone rings makes this compound an ideal rigid scaffold for evaluating the entropic benefit of conformational restriction in target binding [1]. This property is unique among triazole-piperidine building blocks, where 3-yl and 4-yl isomers exhibit comparable rigidity but different spatial nitrogen presentation. The constrained geometry also facilitates co-crystallization studies by reducing ligand flexibility.

Intermediate for Diversification into Patent-Disclosed Bioactive Series

This hydrochloride building block can be directly elaborated via the piperidine NH or triazolone NH positions to access multiple patent-disclosed bioactive series, including 15-PGDH inhibitors (US11345702) and anticonvulsant triazolones [1][2]. The 95% purity specification and multi-gram commercial availability (up to 10g from Enamine and A2B Chem) support both milligram-scale SAR exploration and gram-scale lead optimization campaigns [3].

Quote Request

Request a Quote for 5-(piperidin-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.